3,3,3-tris(4-chlorophenyl)propanenitrile
Description
3,3,3-Tris(4-chlorophenyl)propanenitrile (CAS 2172-51-2) is an organochlorine compound with the molecular formula C₂₁H₁₄Cl₃N . Structurally, it features a propionitrile backbone (CH₂CH₂CN) substituted with three 4-chlorophenyl groups at the terminal carbon.
Properties
IUPAC Name |
3,3,3-tris(4-chlorophenyl)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl3N/c22-18-7-1-15(2-8-18)21(13-14-25,16-3-9-19(23)10-4-16)17-5-11-20(24)12-6-17/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXWKWVVMYKJNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC#N)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176110 | |
| Record name | 2,2,3-Tris(4-chlorophenyl)propiononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172-51-2 | |
| Record name | 4-Chloro-β,β-bis(4-chlorophenyl)benzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2172-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3-Tris(4-chlorophenyl)propiononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002172512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,3-Tris(4-chlorophenyl)propiononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3-tris(4-chlorophenyl)propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,2,3-Tris(4-chlorophenyl)propiononitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKF5TM6TJZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-tris(4-chlorophenyl)propanenitrile typically involves the reaction of 4-chlorobenzyl chloride with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Tris(4-chlorophenyl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: 3,3,3-Tris(4-chlorophenyl)propionic acid.
Reduction: 3,3,3-Tris(4-chlorophenyl)propanamine.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
3,3,3-Tris(4-chlorophenyl)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3,3-tris(4-chlorophenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to downstream effects on various biological pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
Organochlorine Pesticides and Byproducts
DDT (1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane) :
- Structure : Two 4-chlorophenyl groups attached to a trichloroethane core.
- Properties : High lipophilicity, environmental persistence, and endocrine-disrupting effects.
- Key Difference : DDT lacks a nitrile group, making it less polar than 3,3,3-tris(4-chlorophenyl)propanenitrile. This difference likely reduces DDT’s solubility in polar solvents but enhances bioaccumulation in fatty tissues .
- TCPM (Tris(4-chlorophenyl)methanol): Structure: Three 4-chlorophenyl groups attached to a methanol-substituted methane. Properties: Environmental contaminant linked to pancreatic toxicity in zebrafish embryos. Comparison: Both compounds share tri-chlorophenyl substitution but differ in their core functional groups (methanol vs. nitrile).
Nitrile-Containing Analogs
3-(4-Chlorophenyl)-2-(phenylsulfonyl)acrylonitrile (CAS 129200-98-2) :
2-(4-Chlorophenyl)-3-oxobutanenitrile :
Physicochemical and Environmental Properties
Stability and Reactivity
- Autoxidation Tendency: Unlike alkylamino-substituted propanenitriles (e.g., 2,3,3-tris(alkylamino)propanenitrile), this compound’s aromatic substituents may stabilize the molecule against oxidation due to electron-withdrawing chlorine atoms .
- Thermal Stability : Chlorinated aromatic rings likely enhance thermal degradation resistance, similar to DDT and TCPM .
Environmental Impact
- Persistence : The tri-chlorophenyl groups suggest environmental persistence akin to DDT and TCPM, which resist microbial degradation .
Data Tables
Table 1: Structural and Property Comparison
| Compound | Molecular Formula | Key Functional Groups | Environmental Persistence | Notable Toxicity |
|---|---|---|---|---|
| This compound | C₂₁H₁₄Cl₃N | Nitrile, 3×4-Cl-phenyl | High (predicted) | Unknown |
| DDT | C₁₄H₉Cl₅ | Trichloroethane, 2×4-Cl-phenyl | Very High | Endocrine disruption |
| TCPM | C₁₉H₁₃Cl₃O | Methanol, 3×4-Cl-phenyl | High | Pancreatic developmental |
Biological Activity
3,3,3-Tris(4-chlorophenyl)propanenitrile is a nitrile compound notable for its unique structure and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its ability to interact with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C18H15Cl3N. The presence of three 4-chlorophenyl groups contributes to its lipophilicity and potential for enzyme interaction. Its nitrile functional group enhances its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to downstream effects on various biological pathways, contributing to its observed biological activities.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 and MDA-MB-231. The compound's IC50 values in these cell lines were reported to be lower than those of standard chemotherapeutic agents like 5-Fluorouracil .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. It has shown promise in modulating pathways involved in inflammation and cancer progression by inhibiting specific target enzymes. For example, it may affect cyclooxygenase (COX) pathways that are crucial in inflammatory processes.
Case Studies
- In Vitro Studies : A study evaluated the effects of this compound on breast cancer cells. The results showed a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of conventional treatments .
- Toxicity Assessment : In a toxicity study involving Kunming mice, the compound did not exhibit acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anticancer activity; enzyme inhibition |
| 3,3,3-Tris(4-fluorophenyl)propanenitrile | Structure | Antimicrobial properties; less studied |
| 3,3,3-Tris(4-bromophenyl)propanenitrile | Structure | Similar structure; varying biological effects |
Research Applications
The compound is being explored for various applications:
- Medicinal Chemistry : As a potential drug candidate due to its unique structure.
- Biological Research : Investigated for its role in enzyme inhibition and potential therapeutic effects in inflammatory diseases.
- Industrial Applications : Utilized in the synthesis of advanced materials and specialty chemicals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
